

7-Bromobenzo[c]thiadiazole-4-carbaldehyde fundamental properties

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Compound of Interest

Compound Name:	7-Bromobenzo[c] [1,2,5]thiadiazole-4-carbaldehyde
Cat. No.:	B1375072

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An In-Depth Technical Guide to 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a bifunctional heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. Featuring an electron-deficient benzothiadiazole core, a reactive aldehyde group, and a versatile bromine atom suitable for cross-coupling reactions, this molecule serves as a pivotal building block for advanced organic materials. This guide provides a comprehensive overview of its fundamental properties, a detailed and validated synthesis protocol, an analysis of its chemical reactivity, and a discussion of its current and potential applications, particularly in the development of organic photovoltaics.

The 2,1,3-Benzothiadiazole Scaffold: A Privileged Core Structure

The 2,1,3-benzothiadiazole (also known as benzo[c][1][2][3]thiadiazole) moiety is a cornerstone in the design of functional organic molecules. Its inherent electron-deficient nature, arising from the fused electron-withdrawing thiadiazole ring, makes it a powerful electron-acceptor unit. This property is extensively leveraged in organic electronics to create materials with tailored

optoelectronic characteristics for applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent sensors.[\[1\]](#)[\[4\]](#)

Furthermore, the benzothiadiazole scaffold is a recurring motif in a wide array of biologically active compounds, with derivatives exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[\[5\]](#)[\[6\]](#)[\[7\]](#) 7-Bromobenzo[c][\[1\]](#)[\[2\]](#)[\[3\]](#)thiadiazole-4-carbaldehyde emerges as a particularly valuable derivative, offering two distinct and orthogonal reactive sites for molecular elaboration, thereby enabling the construction of complex, high-performance molecular architectures.[\[1\]](#)[\[2\]](#)

Core Physicochemical and Spectroscopic Properties

7-Bromobenzo[c][\[1\]](#)[\[2\]](#)[\[3\]](#)thiadiazole-4-carbaldehyde typically presents as a slightly yellow crystalline powder with a high degree of purity, often exceeding 98% as determined by NMR.[\[1\]](#)[\[2\]](#)[\[8\]](#) Its key physical and chemical properties are summarized in the table below.

Table 1: Fundamental Properties of 7-Bromobenzo[c][\[1\]](#)[\[2\]](#)[\[3\]](#)thiadiazole-4-carbaldehyde

Property	Value	Reference(s)
IUPAC Name	4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde	[1] [2]
CAS Number	1071224-34-4	[1] [2] [9]
Molecular Formula	C ₇ H ₃ BrN ₂ OS	[1] [2] [10]
Molecular Weight	243.08 g/mol	[1] [2] [9]
Appearance	Slightly yellow crystalline powder	[1] [2]
Melting Point	185-186 °C or 192-194 °C	[1] [2] [9]

Spectroscopic Characterization

The structural integrity of the compound is unequivocally confirmed by a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum provides clear diagnostic signals. The aldehyde proton is observed as a singlet significantly downfield, with reported shifts at δ 10.71 ppm or δ 9.90 ppm in CDCl_3 .^{[2][9]} This deshielding is a direct consequence of the potent electron-withdrawing effect of both the carbonyl group and the benzothiadiazole ring system.^[2] The aromatic region displays two doublets or a multiplet corresponding to the two protons on the benzene ring.^{[2][9]} The ^{13}C NMR spectrum further corroborates the structure, with a characteristic signal for the aldehyde carbon around δ 188.0 ppm and six additional signals for the aromatic and heterocyclic carbons.^[9]
- Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band around 1702 cm^{-1} , characteristic of the C=O stretching vibration of the aromatic aldehyde.^[9] Additional bands confirm the presence of the aromatic C-H and the skeletal vibrations of the benzothiadiazole ring.^[9]
- High-Resolution Mass Spectrometry (HRMS): HRMS data show the characteristic isotopic pattern for a bromine-containing compound, with measured m/z values for $[\text{M}]^+$ matching the calculated values for $\text{C}_7\text{H}_3^{79}\text{BrN}_2\text{OS}$ and $\text{C}_7\text{H}_3^{81}\text{BrN}_2\text{OS}$ with high precision, confirming the molecular formula.^[9]

Synthesis and Purification: A Validated Protocol

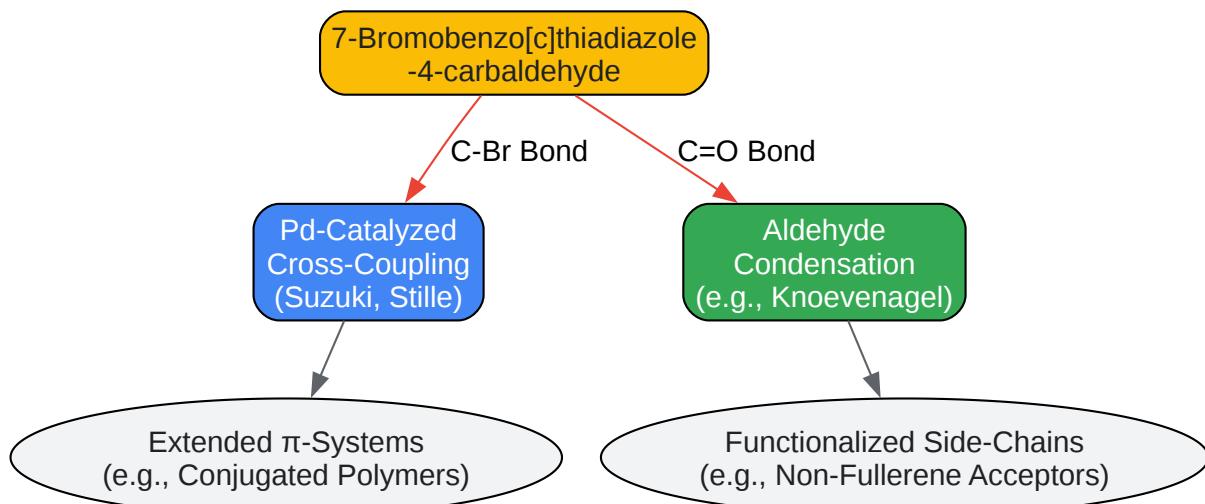
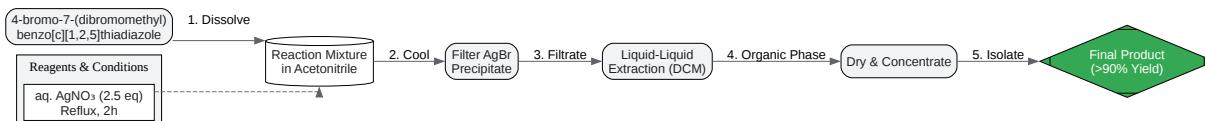
While several synthetic strategies can be envisioned, the most reliable and high-yielding reported method involves the hydrolysis of a 7-(dibromomethyl) precursor. This approach avoids harsh conditions that could degrade the sensitive benzothiadiazole ring and provides the target aldehyde in excellent yield.

Causality Behind the Method: The conversion of a dibromomethyl group (-CHBr₂) to an aldehyde (-CHO) is a classic transformation. Using silver nitrate (AgNO₃) in aqueous acetonitrile is an effective choice because the silver ions coordinate with the bromine atoms, facilitating their departure and subsequent hydrolysis by water to form the aldehyde. The reaction is clean, and the silver bromide (AgBr) byproduct precipitates, driving the reaction to completion.^[9]

Detailed Experimental Protocol

Reaction: Hydrolysis of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole[9]

- Setup: To a solution of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole (1.0 eq) in acetonitrile (e.g., 0.08 M solution), add a solution of aqueous silver nitrate (2.5 eq) dissolved in a minimal amount of water.
- Reaction: Heat the mixture to reflux and stir for 2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
- Workup (Quenching & Filtration): Upon completion, cool the reaction mixture to room temperature. A precipitate of silver bromide (AgBr) will have formed. Filter the mixture through a pad of Celite to remove the precipitate, washing the pad with dichloromethane.
- Workup (Extraction): Combine the filtrates and remove the organic solvents via rotary evaporation. Add dichloromethane to the residue and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.
- Purification: Dry the organic phase over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The resulting crude product is typically a white or slightly yellow solid of high purity.
- Yield: This protocol has been reported to yield the final product, 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, in up to 92% yield.[9]



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